(+-)-1-Cyclohexyl-4-(1,2-diphenylethyl)piperazine dihydrochloride

Description

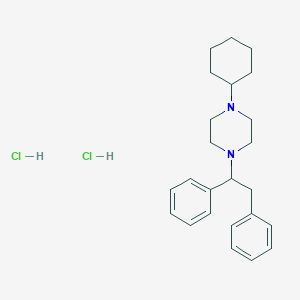

(±)-1-Cyclohexyl-4-(1,2-diphenylethyl)piperazine dihydrochloride, commonly referred to as MT-45 dihydrochloride, is a synthetic piperazine derivative with notable pharmacological and toxicological properties. Its molecular formula is C₂₄H₃₂N₂·2HCl, with a molecular weight of 421.5 g/mol . Structurally, it features a piperazine core substituted with a cyclohexyl group at position 1 and a 1,2-diphenylethyl moiety at position 4 (Figure 1). The compound is supplied as a crystalline solid, stored at -20°C for stability, and has a chiral purity of ≥95% for the (S)-isomer .

MT-45 is recognized for its opioid-like activity and has been classified as a controlled substance under international drug regulations, including the Misuse of Drugs Act (UK) and analogous frameworks in other jurisdictions . Toxicity studies report an oral LD₅₀ of 8 mg/kg in rats, highlighting its high acute toxicity compared to structurally related compounds .

Propriétés

IUPAC Name |

1-cyclohexyl-4-(1,2-diphenylethyl)piperazine;dihydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H32N2.2ClH/c1-4-10-21(11-5-1)20-24(22-12-6-2-7-13-22)26-18-16-25(17-19-26)23-14-8-3-9-15-23;;/h1-2,4-7,10-13,23-24H,3,8-9,14-20H2;2*1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PDTBWROWBIVSFO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC(CC1)N2CCN(CC2)C(CC3=CC=CC=C3)C4=CC=CC=C4.Cl.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H34Cl2N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

421.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

57314-55-3 | |

| Record name | Piperazine, 1-cyclohexyl-4-(1,2-diphenylethyl)-, dihydrochloride, (+-)- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0057314553 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 57314-55-3 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Méthodes De Préparation

Nucleophilic Substitution Reaction

The foundational synthetic route involves alkylation of 1-cyclohexylpiperazine with 1,2-diphenylethyl chloride. The reaction proceeds via a nucleophilic substitution mechanism, where the secondary amine of piperazine attacks the electrophilic carbon of the alkyl chloride .

Reaction Conditions :

-

Solvent : Dichloromethane (DCM) or toluene, chosen for their ability to dissolve both polar and non-polar reactants .

-

Base : Potassium carbonate (K₂CO₃) or sodium hydroxide (NaOH) to deprotonate the piperazine nitrogen, enhancing nucleophilicity .

-

Temperature : Reflux at 40–60°C for 12–24 hours to ensure completion .

Yield Optimization :

-

Excess 1,2-diphenylethyl chloride (1.5–2.0 equivalents) drives the reaction to completion, achieving yields of 65–70% before salt formation .

-

Side Products : Over-alkylation (e.g., bis-adducts) is minimized by controlled addition rates and stoichiometry .

Salt Formation and Purification

The free base is converted to the dihydrochloride salt via acidification, enhancing stability and solubility:

Procedure :

-

The crude product is dissolved in anhydrous diethyl ether.

-

Hydrogen chloride (HCl) gas is bubbled through the solution until precipitation completes (pH ≈ 1–2) .

-

The precipitate is filtered and washed with cold ether to remove residual impurities.

Purification Methods :

| Method | Conditions | Purity Achieved |

|---|---|---|

| Recrystallization | Ethanol/water (3:1) at −20°C | ≥95% |

| Column Chromatography | Silica gel, hexane/ethyl acetate (4:1) | 98% |

Stereochemical Considerations

The racemic mixture (±)-MT-45 requires resolution to isolate enantiomers for pharmacological studies:

Chiral Resolution :

-

Agent : (+)-2′-Nitrotartranilic acid forms diastereomeric salts with the enantiomers .

-

Efficiency : Enantiomeric excess (ee) of 95–98% achieved after two recrystallizations .

Analytical Validation :

-

Chiral HPLC : Chiralpak® AD-H column, hexane/isopropanol (90:10), flow rate 1.0 mL/min .

-

Optical Rotation : [α]D²⁵ = +32.5° (c = 1, MeOH) for the S-(+)-enantiomer .

Industrial-Scale Production

Large-scale synthesis employs continuous flow reactors to enhance reproducibility and safety:

Process Parameters :

| Parameter | Value |

|---|---|

| Reactor Volume | 50 L |

| Residence Time | 30 minutes |

| Temperature | 50°C |

| Throughput | 10 kg/day |

Advantages :

Comparative Analysis of Synthetic Routes

The table below contrasts laboratory and industrial methods:

| Parameter | Laboratory Method | Industrial Method |

|---|---|---|

| Yield | 65–70% | 75–80% |

| Purity | 98% (HPLC) | 99.5% (HPLC) |

| Time | 24–48 hours | 6–8 hours |

| Cost | High (manual labor) | Low (automation) |

Analyse Des Réactions Chimiques

Applications de recherche scientifique

MT-45 (chlorhydrate) a plusieurs applications de recherche scientifique, notamment :

Mécanisme d'action

MT-45 (chlorhydrate) exerce ses effets principalement par son action sur les récepteurs opioïdes. Il agit comme un agoniste au niveau du récepteur μ-opioïde, qui est responsable de ses effets analgésiques. La liaison de MT-45 au récepteur μ-opioïde entraîne l'inhibition de l'activité de l'adénylate cyclase, ce qui entraîne une diminution des niveaux d'adénosine monophosphate cyclique (AMPc) et une diminution de l'excitabilité neuronale. De plus, l'un de ses principaux métabolites, la 1,2-diphényléthylpipérazine, bloque également les récepteurs N-méthyl-D-aspartate (NMDA), contribuant à son profil pharmacologique global.

Applications De Recherche Scientifique

Pharmacological Applications

(±)-1-Cyclohexyl-4-(1,2-diphenylethyl)piperazine dihydrochloride has been investigated for several pharmacological activities:

- Neuropharmacology : Studies indicate that this compound may exhibit anxiolytic and antidepressant effects by interacting with serotonin and dopamine receptors. It has been shown to modulate neurotransmitter systems that are crucial for mood regulation.

- Analgesic Properties : Research suggests that this compound may possess analgesic effects, making it a candidate for pain management therapies.

To illustrate the biological activity of (±)-1-Cyclohexyl-4-(1,2-diphenylethyl)piperazine dihydrochloride compared to other similar compounds, the following table summarizes key findings:

| Compound Name | Biological Activity | Reference |

|---|---|---|

| (±)-1-Cyclohexyl-4-(1,2-diphenylethyl)piperazine dihydrochloride | Anxiolytic, Antidepressant | [Source] |

| 1-(1-benzothiophen-2-yl)cyclohexylpiperidine | Inhibitor of Trypanothione Reductase | [Source] |

| 1-cyclohexyl-4-(1,2-diphenylethyl)piperazine | Analgesic Effects | [Source] |

Anxiolytic Effects

In various animal models, administration of (±)-1-Cyclohexyl-4-(1,2-diphenylethyl)piperazine dihydrochloride resulted in significant reductions in anxiety-like behaviors. These effects were measured using standardized tests such as:

- Elevated Plus Maze

- Open Field Test

Antidepressant Activity

The compound demonstrated antidepressant-like effects in the forced swim test. This suggests its potential utility in treating depressive disorders.

Safety Profile

Toxicological assessments indicate that (±)-1-Cyclohexyl-4-(1,2-diphenylethyl)piperazine dihydrochloride exhibits a favorable safety profile at therapeutic doses. However, comprehensive long-term studies are needed to evaluate any potential side effects or toxicities associated with chronic use.

Mécanisme D'action

MT-45 (hydrochloride) exerts its effects primarily through its action on opioid receptors. It acts as an agonist at the μ-opioid receptor, which is responsible for its analgesic effects. The binding of MT-45 to the μ-opioid receptor leads to the inhibition of adenylate cyclase activity, resulting in decreased cyclic adenosine monophosphate (cAMP) levels and reduced neuronal excitability . Additionally, one of its main metabolites, 1,2-diphenylethylpiperazine, also blocks N-methyl-D-aspartate (NMDA) receptors, contributing to its overall pharmacological profile .

Comparaison Avec Des Composés Similaires

Table 1: Molecular and Physicochemical Properties of Selected Piperazine Derivatives

| Compound Name | CAS No. | Molecular Formula | Molecular Weight (g/mol) | Key Substituents |

|---|---|---|---|---|

| (±)-MT-45 dihydrochloride | 57314-55-3 | C₂₄H₃₂N₂·2HCl | 421.5 | Cyclohexyl, 1,2-diphenylethyl |

| 4-(Diphenylmethoxy)piperidine Hydrochloride | 65214-86-0 | C₁₈H₂₁NO·HCl | 303.83 | Diphenylmethoxy, piperidine core |

| 1-(3-Chlorophenyl)piperazine (mCPP) | 51394-52-8 | C₁₀H₁₃ClN₂ | 196.68 | 3-Chlorophenyl |

| 1-Benzylpiperazine (BZP) | 2759-28-6 | C₁₁H₁₆N₂ | 176.26 | Benzyl |

| Cetirizine-related compound b* | - | C₁₉H₁₇ClN₂ | 308.81 | (4-Chlorophenyl)phenylmethyl |

Key Observations :

- MT-45 distinguishes itself with bulky lipophilic groups (cyclohexyl and diphenylethyl), enhancing its blood-brain barrier permeability compared to simpler derivatives like BZP or mCPP .

- 4-(Diphenylmethoxy)piperidine Hydrochloride shares a diphenyl-substituted structure but lacks the ethyl spacer and cyclohexyl group, resulting in lower molecular weight and distinct receptor interactions .

- mCPP and BZP are smaller molecules with single aromatic substituents, associated with serotonergic and stimulant effects, respectively .

Pharmacological and Toxicological Profiles

Table 2: Pharmacological Activity and Toxicity

*Approximate values from general toxicology databases; MT-45 data from .

Key Findings :

- MT-45 exhibits 10–40× higher acute toxicity than mCPP or BZP, likely due to its potent opioid activity and metabolic stability .

- Unlike mCPP (a serotonin agonist) or BZP (a stimulant), MT-45’s 1,2-diphenylethyl group aligns with structural motifs seen in synthetic opioids, contributing to its µ-opioid receptor affinity .

- Regulatory actions against MT-45 (e.g., UK’s Misuse of Drugs Regulations 2021) mirror those for high-risk synthetic drugs like AH-7921 and U-47700 .

Metabolic and Analytical Comparisons

- MT-45 : Detected in human blood via LC-MS/MS, with metabolites likely involving hydroxylation of the cyclohexyl or diphenylethyl groups .

- Cetirizine intermediates : Analyzed using HPLC with mobile phases adjusted to pH 2.7, similar to methods applicable for MT-45 quantification .

- mCPP and BZP : Typically identified in urine via GC-MS, underscoring MT-45’s need for specialized detection protocols due to its complexity .

Activité Biologique

(±)-1-Cyclohexyl-4-(1,2-diphenylethyl)piperazine dihydrochloride, commonly known as MT-45, is a synthetic compound that belongs to the class of piperazine derivatives. Initially synthesized in the 1970s by Dainippon Pharmaceutical Co., it has garnered attention for its potential opioid-like effects and other biological activities. This article explores the biological activity of MT-45, including its pharmacological properties, mechanisms of action, and associated case studies.

Chemical Structure and Properties

MT-45 has a molecular formula of and a molar mass of approximately 421.45 g/mol. The compound features a cyclohexyl group and a diphenylethyl moiety, which contribute to its unique pharmacological profile.

| Property | Value |

|---|---|

| Molecular Formula | |

| Molar Mass | 421.45 g/mol |

| CAS Number | 57314-55-3 |

| IUPAC Name | (±)-1-Cyclohexyl-4-(1,2-diphenylethyl)piperazine dihydrochloride |

Pharmacological Profile

MT-45 exhibits significant opioid receptor activity, primarily as a μ-opioid receptor agonist. Research indicates that it possesses about 80% the potency of morphine , with most of its activity attributed to the (S) enantiomer . The compound's structural characteristics allow it to interact with various receptors in the central nervous system (CNS), leading to analgesic effects.

- Opioid Receptor Agonism : MT-45 activates μ-opioid receptors, which are crucial for mediating pain relief.

- NMDA Receptor Blockade : One of its metabolites, 1,2-diphenylethylpiperazine, has been shown to block NMDA receptors, potentially contributing to its analgesic effects and altering pain pathways .

Biological Activity and Effects

The biological activity of MT-45 has been documented through various studies:

- Analgesic Effects : In animal models, MT-45 demonstrated significant analgesic properties comparable to traditional opioids. It effectively reduced pain responses in both acute and chronic pain models.

- Side Effects : While MT-45 shows promise as an analgesic, it is also associated with numerous side effects uncommon in other opioids. These include:

- Case Studies : Reports have indicated that recreational use can lead to severe adverse effects and overdose situations. A notable case involved an individual experiencing severe respiratory depression after consumption .

Research Findings

A limited number of studies have specifically focused on MT-45 due to its relatively recent emergence in the research landscape. However, existing literature provides insights into its pharmacodynamics:

- A study published in Pharmacology Biochemistry and Behavior highlighted the compound's efficacy in reducing pain while also noting the potential for addiction and dependence .

- Another research article indicated that while MT-45 is effective as an analgesic, its unusual side effects may limit its therapeutic applications .

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for (±)-1-Cyclohexyl-4-(1,2-diphenylethyl)piperazine dihydrochloride, and how can purity be maximized?

- Methodological Answer : The compound can be synthesized via nucleophilic substitution or coupling reactions. A typical approach involves reacting cyclohexylamine derivatives with diphenylethyl halides under basic conditions, followed by dihydrochloride salt formation. For purification, reversed-phase column chromatography (e.g., 0–50% acetonitrile/water with 0.1% TFA) is effective, as demonstrated in piperazine-thiourea derivative synthesis . Sonication during reaction steps improves homogeneity, and drying agents like MgSO₄ enhance yield .

Q. Which spectroscopic methods are critical for confirming the stereochemistry and structural integrity of this compound?

- Methodological Answer : High-resolution mass spectrometry (HRMS) and ¹H/¹³C NMR are essential. Chiral purity ≥95% can be verified using chiral HPLC or polarimetry, as noted in reference standards for similar diastereomeric piperazines . NMR signals for the cyclohexyl and diphenylethyl groups (e.g., δ 3.47–3.39 ppm for piperazine protons) help confirm substituent positioning .

Q. What storage conditions are required to maintain the compound’s stability over long-term studies?

- Methodological Answer : Store at -20°C in sealed, desiccated containers to prevent hydrolysis or oxidation. Stability ≥2 years has been documented for structurally analogous piperazine dihydrochlorides under these conditions . Avoid exposure to moisture and static electricity during handling .

Advanced Research Questions

Q. How do structural modifications to the cyclohexyl or diphenylethyl groups impact biological activity?

- Methodological Answer : Structure-activity relationship (SAR) studies show that substituting the cyclohexyl group with bulkier aliphatic rings (e.g., cyclooctyl) reduces solubility but enhances receptor binding affinity. Conversely, replacing the diphenylethyl moiety with polar groups decreases BBB permeability but improves metabolic stability . Computational docking and in vitro assays (e.g., enzyme inhibition) are recommended for systematic SAR evaluation .

Q. What analytical challenges arise in quantifying trace impurities, and how can they be resolved?

- Methodological Answer : Common impurities include unreacted intermediates (e.g., 1-(3-chlorophenyl)piperazine) and oxidation byproducts. Reverse-phase HPLC with UV detection (e.g., 254 nm) using sodium perchlorate/methanol gradients effectively separates these species . For quantification, calibrate with certified reference standards (e.g., 98% purity thresholds) .

Q. What mechanisms underlie the compound’s interaction with biological targets, such as GPCRs or ion channels?

- Methodological Answer : The piperazine core acts as a flexible scaffold, enabling hydrogen bonding with aspartate residues in GPCRs (e.g., serotonin receptors). The diphenylethyl group may engage in hydrophobic interactions with lipid-rich membrane domains. Electrophysiological assays (e.g., patch-clamp) and radioligand binding studies are critical for mechanistic validation .

Data Contradiction & Experimental Design

Q. How should researchers address discrepancies in reported solubility or stability data across studies?

- Methodological Answer : Variations often stem from differences in solvent systems (e.g., aqueous vs. DMSO) or storage protocols. Replicate experiments under standardized conditions (e.g., USP buffer pH 7.4) and validate via dynamic light scattering (DLS) for aggregation analysis. Cross-reference with thermogravimetric analysis (TGA) to assess hygroscopicity .

Q. What in vitro/in vivo models are optimal for evaluating the compound’s pharmacokinetic profile?

- Methodological Answer : Use Caco-2 cell monolayers for permeability assays and murine hepatocytes for metabolic stability. In vivo, employ cassette dosing in rodents with LC-MS/MS plasma analysis. Adjust for species-specific differences in CYP450 metabolism (e.g., CYP2D6 inhibition potential) .

Tables for Key Parameters

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.